molecular formula C16H23N5O3S B6439626 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(propane-2-sulfonyl)pyrrolidine CAS No. 2549019-67-0

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(propane-2-sulfonyl)pyrrolidine

Cat. No.: B6439626
CAS No.: 2549019-67-0
M. Wt: 365.5 g/mol
InChI Key: ZXNRQYLRORQLDP-UHFFFAOYSA-N
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Description

The compound 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(propane-2-sulfonyl)pyrrolidine is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group and a pyrrolidine moiety functionalized with a propane-2-sulfonyl group.

Properties

IUPAC Name

3-cyclopropyl-6-[(1-propan-2-ylsulfonylpyrrolidin-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-11(2)25(22,23)20-8-7-12(9-20)10-24-15-6-5-14-17-18-16(13-3-4-13)21(14)19-15/h5-6,11-13H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNRQYLRORQLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(C1)COC2=NN3C(=NN=C3C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(propane-2-sulfonyl)pyrrolidine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core with a cyclopropyl group and a sulfonyl-pyrrolidine moiety. Its unique structure contributes to its interaction with various biological targets. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O₃S
Molecular Weight302.37 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. It has been shown to act as an inhibitor of bromodomain-containing proteins (BRDs), which play crucial roles in gene regulation and cancer progression.

Inhibitory Activity

Research indicates that derivatives of the triazolo-pyridazine scaffold exhibit micromolar IC₅₀ values against BRD4 BD1/BD2, suggesting significant potential as therapeutic agents in cancer treatment . The binding modes of these compounds have been elucidated through structural studies, revealing key interactions with conserved residues in the target proteins.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and derivatives. Notable findings include:

  • Cytotoxicity : In vitro studies demonstrated that triazolo-pyridazine derivatives exhibit moderate to high cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, one study reported an IC₅₀ value of 1.06 μM for a related compound against A549 cells .
  • Enzyme Inhibition : The compound's ability to inhibit c-Met kinase was highlighted in research where it showed comparable efficacy to established inhibitors like Foretinib, with an IC₅₀ value of 0.090 μM . This suggests potential applications in targeted cancer therapies.
  • Apoptosis Induction : Mechanistic studies revealed that certain derivatives could induce apoptosis in cancer cells by arresting the cell cycle at the G0/G1 phase and promoting late-stage apoptosis .

Case Studies

A case study involving a derivative of the compound demonstrated significant anticancer activity through multiple mechanisms:

  • Cell Cycle Arrest : The derivative caused cell cycle arrest in A549 cells.
  • Apoptosis : Flow cytometry analysis indicated increased rates of apoptosis.
  • Molecular Docking Studies : These studies provided insights into the binding affinity and orientation of the compound within the active site of target enzymes.

Comparison with Similar Compounds

Sulfonamide Substituents

The propane-2-sulfonyl group in the target compound may enhance metabolic stability compared to the 2,4-difluorophenyl sulfonyl group in the piperazinyl analog . Fluorinated aryl sulfonamides often exhibit improved binding affinity but may increase toxicity risks, whereas alkyl sulfonamides (e.g., propane-2-sulfonyl) could offer better solubility .

Heterocyclic Linkers

Piperazine derivatives are common in kinase inhibitors, while pyrrolidine-containing compounds may favor central nervous system penetration due to reduced polarity .

Lumping Strategy Relevance

As noted in climate modeling studies, structurally similar compounds (e.g., triazolopyridazines with cyclopropyl groups) may be "lumped" into surrogate categories for pharmacokinetic or toxicity studies . This approach could streamline comparative analyses of the target compound and its analogs.

Toxicity Considerations

While heterocyclic amines (e.g., imidazoquinolines like IQ) are carcinogenic , the target compound’s triazolopyridazine core lacks the fused aromatic system associated with genotoxicity. However, sulfonamide groups require careful evaluation for idiosyncratic toxicity.

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